molecular formula C20H23NO6 B4277676 methyl 4,5-dimethoxy-2-{[2-(3-methylphenoxy)propanoyl]amino}benzoate

methyl 4,5-dimethoxy-2-{[2-(3-methylphenoxy)propanoyl]amino}benzoate

Cat. No. B4277676
M. Wt: 373.4 g/mol
InChI Key: OBPKLMMSWGASOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dimethoxy-2-{[2-(3-methylphenoxy)propanoyl]amino}benzoate is a chemical compound that is commonly used in scientific research. It is a member of the class of compounds known as benzamides and is often referred to by its chemical formula, C22H25NO6. This compound has been shown to have a number of interesting properties and has been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-{[2-(3-methylphenoxy)propanoyl]amino}benzoate is not fully understood. However, it is believed to act as an antagonist at certain G protein-coupled receptors, particularly those that are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
Methyl 4,5-dimethoxy-2-{[2-(3-methylphenoxy)propanoyl]amino}benzoate has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation. It has also been shown to have an effect on the immune system, reducing the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 4,5-dimethoxy-2-{[2-(3-methylphenoxy)propanoyl]amino}benzoate in lab experiments is its specificity for certain G protein-coupled receptors. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. However, like all chemical compounds, this compound has limitations. For example, it may have off-target effects or may not be effective in certain experimental systems.

Future Directions

There are a number of future directions for research involving methyl 4,5-dimethoxy-2-{[2-(3-methylphenoxy)propanoyl]amino}benzoate. One area of interest is the development of new drugs that target G protein-coupled receptors. Another area of interest is the study of the immune system and the role of cytokines in various diseases. Additionally, there is potential for the use of this compound in the treatment of pain and inflammation. Further research is needed to fully understand the potential applications of this compound.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-{[2-(3-methylphenoxy)propanoyl]amino}benzoate has a number of applications in scientific research. One of the most common uses of this compound is in the study of G protein-coupled receptors. These receptors play an important role in a number of physiological processes and are the target of many drugs used to treat a variety of diseases.

properties

IUPAC Name

methyl 4,5-dimethoxy-2-[2-(3-methylphenoxy)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-12-7-6-8-14(9-12)27-13(2)19(22)21-16-11-18(25-4)17(24-3)10-15(16)20(23)26-5/h6-11,13H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPKLMMSWGASOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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